methyl (2Z)-2-{[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2Z)-2-{[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H21N3O6S and its molecular weight is 467.5. The purity is usually 95%.
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Biological Activity
Methyl (2Z)-2-{[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
- IUPAC Name : this compound.
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 354.41 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar benzothiazole derivatives inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate key signaling pathways involved in cancer progression suggests its potential as a chemotherapeutic agent .
Antimicrobial Properties
Research has shown that compounds containing the dioxopyrrolidine moiety possess antimicrobial activity. The compound was tested against several bacterial strains and exhibited inhibitory effects comparable to standard antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential. Specifically, it was found to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This property could be beneficial in treating hyperpigmentation disorders and as a cosmetic agent . Kinetic studies using Lineweaver-Burk plots confirmed its competitive inhibition mechanism against mushroom tyrosinase .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was administered to human cancer cell lines (e.g., A549 lung cancer cells). The results showed a dose-dependent reduction in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group .
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The compound demonstrated significant antibacterial activity with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₄S |
Molecular Weight | 354.41 g/mol |
Anticancer IC50 | 15 µM (A549 cells) |
Antibacterial MIC (S. aureus) | 32 µg/mL |
Antibacterial MIC (E. coli) | 64 µg/mL |
Properties
IUPAC Name |
methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-31-12-11-25-17-8-5-15(22(30)32-2)13-18(17)33-23(25)24-21(29)14-3-6-16(7-4-14)26-19(27)9-10-20(26)28/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWDRYLLWRZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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